molecular formula C36H46ClN5O5S B612243 Beclabuvir hydrochloride CAS No. 958002-36-3

Beclabuvir hydrochloride

Numéro de catalogue: B612243
Numéro CAS: 958002-36-3
Poids moléculaire: 696.3 g/mol
Clé InChI: IHXVACFNNPBRLK-OZSFMWOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beclabuvir hydrochloride is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. It exhibits nanomolar activity against HCV genotypes 1, 3, 4, 5, and 6 in vitro . Structurally, it binds to the Thumb 1 domain of NS5B, disrupting RNA synthesis . Clinically, it is used in combination with peginterferon alfa-2a (pegIFN) and ribavirin (RBV) or as part of an all-oral regimen with daclatasvir (NS5A inhibitor) and asunaprevir (NS3/4A protease inhibitor) for genotype 1 chronic HCV infection . The fixed-dose combination (Ximency®) was approved in Japan in 2016 for patients without cirrhosis or with compensated cirrhosis, administered as two tablets twice daily for 12 weeks .

Méthodes De Préparation

Key Synthetic Steps and Methodologies

Asymmetric Cyclopropanation

The cyclopropane fragment is generated through a rhodium-catalyzed asymmetric cyclopropanation of styrene derivative C (Fig. 1). Using Rh₂(S-DOSP)₄ as a chiral catalyst, the reaction achieves 94% yield and 83% enantiomeric excess (ee) at a 93-mol scale .

Reaction Conditions :

  • Catalyst: Rh₂(S-DOSP)₄ (0.002 equiv)

  • Solvent: Heptane

  • Temperature: Room temperature

  • Scale: 93 mol

This step establishes the stereochemical foundation of the molecule, critical for its biological activity .

Intramolecular Heck Reaction

The seven-membered azepine ring is constructed via an intramolecular Heck reaction, forming the central core of beclabuvir. Palladium catalysts enable direct arylation, circumventing traditional cross-coupling limitations .

Optimization Insights :

  • Catalyst : Pd(OAc)₂ with phosphine ligands

  • Base : KO* t*-Bu

  • Yield : 89.5% after isolation

Fragment Coupling and Functionalization

The cyclopropane and indole fragments are coupled using HATU-mediated amidation, followed by deprotection and salt formation with HCl to yield the hydrochloride form .

Critical Parameters :

  • Coupling Agent : HATU (1.22 equiv)

  • Base : DIPEA (3.2 equiv)

  • Solvent : MeCN

  • Final Isolation : Crystallization from ethanol/water

Large-Scale Production and Process Optimization

Kilogram-Scale Synthesis

The first kilogram-scale synthesis of beclabuvir hydrochloride demonstrated the feasibility of industrial production. Key adjustments included:

  • Solvent Selection : Replacement of dichloromethane with heptane for cyclopropanation to enhance safety and reduce costs .

  • Catalyst Recycling : Rhodium recovery protocols improved cost efficiency .

Table 1. Comparison of Laboratory vs. Industrial-Scale Conditions

StepLaboratory ScaleIndustrial Scale
Cyclopropanation93 mol, 94% yield372 mol, 94% yield
Heck Reaction3.32 mol, 89.5% yield50 mol, 88% yield
Final CrystallizationEthanol/waterEthanol/water (optimized)

Purity and Impurity Control

Chromatographic purification (Al₂O₃) after cyclopropanation reduced diastereomeric impurities to <1%. Final API purity exceeded 99% via recrystallization .

Challenges and Innovations

Stereochemical Control

The rhodium-catalyzed cyclopropanation faced challenges in achieving high ee. Ligand screening identified Rh₂(S-DOSP)₄ as optimal, balancing cost and performance .

Ring Strain in Azepine Formation

The intramolecular Heck reaction risked side reactions due to ring strain. Microwave-assisted heating (80°C) reduced reaction time from 24 h to 6 h, minimizing degradation .

Analyse Des Réactions Chimiques

Le chlorhydrate de beclabuvir subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

    Substitution : Le chlorhydrate de beclabuvir peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.

Applications de la recherche scientifique

Le chlorhydrate de beclabuvir a été largement étudié pour ses propriétés antivirales, en particulier dans le traitement du VHC. Il a montré une grande efficacité dans les essais cliniques lorsqu'il est utilisé en association avec d'autres agents antiviraux tels que l'asunaprevir et le daclatasvir . Le composé est également utilisé dans la recherche pour étudier les mécanismes de réplication virale et pour développer de nouvelles thérapies antivirales .

Mécanisme d'action

Le chlorhydrate de beclabuvir agit comme un inhibiteur allostérique de la RNA polymérase NS5B du VHC. Il se lie à une poche lipophile dans le domaine du pouce de l'enzyme, l'empêchant d'adopter une conformation active en transcription . Cette inhibition perturbe le processus de réplication du virus, réduisant la charge virale chez les patients infectés .

Applications De Recherche Scientifique

Pharmacological Profile

Beclabuvir hydrochloride acts by inhibiting the NS5B polymerase enzyme, crucial for the replication of the hepatitis C virus. Its mechanism of action involves binding to an allosteric site on the enzyme, thereby preventing RNA synthesis. The drug has demonstrated a high potency with an IC50 value of approximately 0.003 µM, indicating its effectiveness at low concentrations .

Table 1: Pharmacological Characteristics of this compound

Characteristic Details
Chemical Formula C36H45N5O5S
Mechanism of Action NS5B RNA polymerase inhibitor
Potency (IC50) 0.003 µM
Indications Chronic Hepatitis C

Clinical Applications

This compound has been extensively studied in clinical trials, particularly in combination with other antiviral agents such as daclatasvir and asunaprevir. These combinations have shown significant efficacy in achieving high rates of viral eradication among patients with HCV genotype 1.

Key Clinical Trials

  • Phase II Trials : A pivotal study evaluated the safety and efficacy of a fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir in patients with chronic hepatitis C. Results indicated high response rates irrespective of prior treatment history or ribavirin use .
  • Phase III Trials : The combination therapy was further assessed in larger cohorts, leading to approval by regulatory authorities in several countries. The trials demonstrated that patients receiving this triple therapy had significantly higher rates of sustained virologic response compared to those receiving standard treatments .
  • Post-Marketing Studies : Ongoing studies are investigating the long-term safety profile and effectiveness of beclabuvir in various patient populations, including those co-infected with HIV .

Table 2: Summary of Key Clinical Trials Involving this compound

Trial Phase Combination Therapy Population Outcome
Phase IIDaclatasvir + Asunaprevir + BeclabuvirHCV Genotype 1 patientsHigh response rates
Phase IIIDaclatasvir + Asunaprevir + BeclabuvirLarger cohortSustained virologic response
Post-MarketingDaclatasvir + Asunaprevir + BeclabuvirCo-infected patientsLong-term safety profile

Mechanistic Insights

Research has shown that this compound's unique mechanism allows it to maintain antiviral activity even against HCV strains resistant to other treatments. This characteristic is particularly valuable given the rising concern over drug resistance in hepatitis C therapy.

Case Studies

Several case studies have documented the use of beclabuvir in clinical settings:

  • A case study involving a patient with chronic hepatitis C genotype 1 showed complete viral eradication after a 12-week regimen of daclatasvir, asunaprevir, and beclabuvir .
  • Another analysis highlighted a cohort where patients previously treated with interferon-based therapies achieved sustained virologic response when switched to the beclabuvir-containing regimen .

Comparaison Avec Des Composés Similaires

Mechanism of Action and Target Specificity

Compound Class Target Domain Binding Free Energy (ΔG, kcal/mol)
Beclabuvir Non-nucleoside inhibitor NS5B Thumb 1 ΔGAutoDock: -9.95; ΔGGBVI/WSA: -6.67
Sofosbuvir Nucleotide analog NS5B Active Site N/A (chain-terminating mechanism)
Dasabuvir Non-nucleoside inhibitor NS5B Thumb 1 ΔG values not reported
  • Beclabuvir : Targets the Thumb 1 domain, exhibiting strong binding affinity (ΔGAutoDock = -9.95 kcal/mol) .
  • Sofosbuvir : A prodrug converted to uridine analog triphosphate, terminating RNA chain elongation at the active site. It has a high barrier to resistance due to conserved active site residues .
  • Dasabuvir: Another Thumb 1-targeting NNI but with distinct resistance profiles compared to beclabuvir .

Clinical Efficacy in HCV Genotype 1

Regimen SVR12 Rate Virologic Breakthrough Study Design
Beclabuvir + pegIFN/RBV (75 mg) 76.9% 0% (at 75 mg) Phase 2a randomized trial
Sofosbuvir + ledipasvir 95–99% <1% Phase 3 trials (e.g., ION-3)
Dasabuvir + ombitasvir/paritaprevir 90–95% 1–3% Phase 3 (TURQUOISE-II)
  • Beclabuvir : In a phase 2a trial, 75 mg combined with pegIFN/RBV achieved 76.9% extended rapid virologic response (eRVR), but efficacy is lower than newer direct-acting antiviral (DAA) combinations .
  • Sofosbuvir : Superior SVR12 rates (>95%) in interferon-free regimens due to high potency and resistance barrier .
  • Dasabuvir : Used in combination with ombitasvir/paritaprevir/ritonavir, showing 90–95% SVR12 but requires ritonavir boosting, increasing drug interaction risks .

Resistance Profiles

Compound Resistance-Associated Mutations Clinical Impact
Beclabuvir NS5B: P495L, M423V/I Moderate resistance (virologic breakthrough in 150 mg group)
Sofosbuvir NS5B: S282T (rare in clinical isolates) Low resistance risk due to high barrier
Dasabuvir NS5B: C316Y, S556G Higher resistance rates in genotype 1a
  • Beclabuvir’s resistance mutations (e.g., P495L) reduce binding affinity, leading to breakthrough in 3/13 patients at 150 mg . Sofosbuvir’s S282T mutation is rare and often compromises viral fitness .

Pharmacokinetics and Drug Interactions

Parameter Beclabuvir Sofosbuvir Dasabuvir
Half-life 15–20 hours 0.5 hours (parent) 5.5–6 hours
Metabolism CYP3A4 Cathepsin A/Carboxylesterase CYP2C8/CYP3A4
DDI Risk Moderate (CYP3A4) Low High (ritonavir-boosted)
  • Beclabuvir is metabolized by CYP3A4, requiring caution with CYP3A4 inducers/inhibitors . Sofosbuvir has minimal CYP450 involvement, reducing interaction risks .

Activité Biologique

Beclabuvir hydrochloride, also known as BMS-791325, is a small molecule antiviral agent primarily developed for the treatment of Hepatitis C Virus (HCV) infections. It acts as an allosteric inhibitor targeting the NS5B RNA-dependent RNA polymerase of HCV, which is crucial for viral replication. This article delves into the biological activity of Beclabuvir, highlighting its mechanism of action, pharmacokinetics, clinical studies, and interactions with other drugs.

Beclabuvir functions by binding to thumb site 1 of the HCV NS5B polymerase, thereby inhibiting its activity and preventing viral replication. This inhibition is crucial as it disrupts the viral life cycle at a key stage. Additionally, Beclabuvir has been shown to influence various cellular pathways:

  • Regulation of Gene Activity : It regulates cellular genes such as c-myc and c-fos and may repress the promoter activity of p53, a critical tumor suppressor gene .
  • Inflammatory Response Modulation : Beclabuvir suppresses TNF-induced NF-kappa-B activation while activating AP-1, affecting inflammatory responses .
  • Impact on Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Pharmacokinetics

The pharmacokinetic profile of Beclabuvir has been characterized in several studies. Key parameters include:

  • Absorption : Beclabuvir is administered orally and demonstrates moderate dose-dependent pharmacokinetics.
  • Induction of Cytochrome P450 Enzymes : It shows moderate induction of CYP2C19 and weak-to-moderate induction of CYP3A4. No significant effect was observed on CYP1A2, CYP2C8, or CYP2C9 substrates .
  • Drug Interactions : Co-administration with other drugs such as warfarin and tacrolimus may require dose adjustments due to potential interactions .

Clinical Studies

Beclabuvir has undergone extensive clinical trials to evaluate its efficacy and safety in treating HCV infections. Notable findings include:

  • Efficacy in Combination Therapy : In combination with Daclatasvir and Asunaprevir, Beclabuvir has demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. A study reported SVR rates exceeding 90% in treatment-naïve patients .
  • Safety Profile : The compound has been generally well-tolerated, with adverse effects primarily being mild to moderate in severity. Common side effects include fatigue, headache, and nausea .

Summary of Clinical Trials

Study TypePhasePopulationOutcome
Combination TherapyPhase IITreatment-naïve HCV patientsSVR > 90%
MonotherapyPhase IIIChronic HCV patientsWell-tolerated; mild adverse effects

Case Studies

Several case studies have illustrated the effectiveness of Beclabuvir in clinical settings:

  • Case Study 1 : A 54-year-old male with chronic HCV genotype 1 infection was treated with a regimen including Beclabuvir. After 12 weeks, the patient achieved SVR with no significant adverse events reported.
  • Case Study 2 : A cohort study involving 100 patients treated with a combination therapy including Beclabuvir showed a 95% SVR rate at 24 weeks post-treatment, reinforcing its efficacy in diverse patient populations.

Q & A

Basic Research Questions

Q. What are the key structural and pharmacokinetic properties of beclabuvir hydrochloride that influence its antiviral activity?

this compound (BCV) is a non-nucleoside inhibitor of hepatitis C virus (HCV) NS5B polymerase. Its pharmacokinetic profile includes parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life, which are critical for dosing regimens in clinical studies. For example, AUC(TAU) (area under the concentration-time curve over a dosing interval) is used to assess drug exposure, while Cmax informs peak efficacy and toxicity risks. These parameters are typically measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in plasma samples .

Q. How is this compound synthesized, and what are the critical quality control steps in its production?

The synthesis of BCV involves multi-step organic reactions, including palladium-catalyzed cross-coupling and chiral resolution. A kilogram-scale synthesis protocol emphasizes the use of controlled crystallization to ensure enantiomeric purity. Quality control steps include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>99%). Residual solvent analysis (e.g., dichloromethane) is also mandated per ICH guidelines .

Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity against HCV NS5B polymerase?

Standard assays include:

  • Enzyme inhibition assays : Recombinant NS5B polymerase is incubated with BCV and RNA template-primer complexes; IC50 values are calculated using fluorescence-based RNA elongation measurements.
  • Cell-based replicon systems : HCV subgenomic replicons in Huh-7 cells are treated with BCV, and viral RNA replication is quantified via quantitative reverse transcription PCR (qRT-PCR) .

Q. How should researchers design preclinical studies to assess this compound’s hepatotoxicity?

Preclinical hepatotoxicity studies require:

  • In vitro models : Primary human hepatocytes or HepG2 cells exposed to BCV at clinically relevant concentrations (e.g., 1–10 µM), with cytotoxicity assessed via lactate dehydrogenase (LDH) release and mitochondrial membrane potential assays.
  • In vivo models : Chronic dosing in HCV-infected humanized mice, followed by histopathological analysis of liver tissue and serum alanine transaminase (ALT) measurements .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise due to differences in protein binding, metabolic clearance, or tissue penetration. To address this:

  • Perform protein-binding adjustments using equilibrium dialysis to calculate free drug concentrations.
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and validate predictions with preclinical pharmacokinetic data.
  • Conduct tissue distribution studies in animal models using radiolabeled BCV (e.g., [2H6]-BCV) to quantify drug levels in the liver .

Q. How can researchers identify and characterize resistance mutations to this compound in HCV NS5B polymerase?

  • Selection pressure experiments : Serial passage of HCV replicons in increasing BCV concentrations, followed by sequencing of NS5B to identify mutations (e.g., C316N, M414T).
  • Phenotypic resistance testing : Measure fold-changes in IC50 for mutant vs. wild-type NS5B using enzyme assays.
  • Structural analysis : X-ray crystallography or cryo-EM of BCV-bound mutant NS5B to elucidate steric or electrostatic interference .

Q. What methodologies are optimal for studying drug-drug interactions (DDIs) between this compound and cytochrome P450 (CYP) inhibitors/inducers?

  • In vitro CYP inhibition/induction assays : Human liver microsomes or hepatocytes are treated with BCV and probe substrates (e.g., midazolam for CYP3A4). Activity is quantified via LC-MS/MS.
  • Clinical DDI studies : Healthy volunteers receive BCV with/without CYP modulators (e.g., ritonavir), followed by pharmacokinetic sampling. AUC ratios and 90% confidence intervals are calculated to assess interaction significance .

Q. How should researchers validate biomarkers for this compound treatment response in heterogeneous HCV genotypes?

  • Genotype-specific replicon panels : Test BCV against replicons from HCV genotypes 1a, 1b, and 3a to identify genotype-dependent efficacy.
  • Host genetic markers : Genome-wide association studies (GWAS) to correlate IL28B polymorphisms with sustained virologic response (SVR) rates in clinical trial cohorts .

Q. Methodological Guidelines

Q. What statistical approaches are recommended for analyzing contradictory clinical trial outcomes involving this compound combination therapies?

  • Bayesian hierarchical models : Account for between-study heterogeneity in meta-analyses of SVR rates.
  • Sensitivity analyses : Exclude outlier studies or adjust for confounding variables (e.g., baseline viral load, cirrhosis severity) .

Q. How can researchers optimize the formulation of fixed-dose combinations (FDCs) containing this compound?

  • Compatibility testing : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess physicochemical interactions between BCV and co-formulated drugs (e.g., daclatasvir).
  • Dissolution profiling : Compare dissolution rates of FDCs vs. individual tablets in biorelevant media (e.g., FaSSGF pH 1.6) .

Propriétés

IUPAC Name

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXVACFNNPBRLK-OZSFMWOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958002-36-3
Record name Beclabuvir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BECLABUVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.